molecular formula C19H16Cl2N2O3 B11054669 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-

2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-

Cat. No.: B11054669
M. Wt: 391.2 g/mol
InChI Key: KGNXBHGLNZOQOK-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- is a heterocyclic compound that features a unique combination of pyrrole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of bis-nitrones of glyoxal with N-substituted maleimides in water under non-catalytic conditions. This reaction is conducted at 70°C and results in the formation of a single regioisomer of symmetric bis-pyrrolo isoxazoles . The reaction is efficient, selective, and eco-friendly, making it a step towards sustainable synthetic chemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using aqueous media and non-catalytic conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine in the brain, which can improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- apart is its specific combination of substituents, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit acetylcholinesterase with high potency makes it particularly valuable in the context of neurodegenerative diseases.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-ethyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-22-18(24)15-16(13-9-8-11(20)10-14(13)21)23(26-17(15)19(22)25)12-6-4-3-5-7-12/h3-10,15-17H,2H2,1H3

InChI Key

KGNXBHGLNZOQOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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